molecular formula C15H10N6O2 B2639391 3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 501655-49-8

3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2639391
CAS RN: 501655-49-8
M. Wt: 306.285
InChI Key: POHNBDGGRGBSQB-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the formula C15H10N6O2 . It’s a type of quinazoline, which is a class of organic compounds that are structurally similar to quinazolines . This compound has been found in human urine .


Synthesis Analysis

The synthesis of triazoloquinazolinone compounds, such as “this compound”, often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is typically performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazoloquinazolinone core, which is a versatile moiety and an important structural template for the design and synthesis of biologically relevant compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C15H10N6O2, a net charge of 0, an average mass of 306.285, and a mono-isotopic mass of 306.08652 .

Scientific Research Applications

Antimicrobial and Nematicidal Applications

  • A study by Reddy et al. (2016) discusses the synthesis and evaluation of triazoloquinazolinylthiazolidinones for antimicrobial and nematicidal activities. Compounds with electron-withdrawing substituents, including nitrophenyl groups, exhibited promising activity against a range of bacteria and nematodes, highlighting their potential as potent antimicrobial and nematicidal agents. (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, & B. Sunitha, 2016)

Antihistaminic Activity

  • Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones that were tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This indicates their potential as a new class of antihistaminic agents. (V. Alagarsamy, D. Shankar, & S. Murugesan, 2008)

Future Directions

The future directions for “3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their medicinal chemistry applications . This could include the development of more versatile and eco-friendly synthetic protocols , as well as further biological investigations of the newly generated chemical entities .

Mechanism of Action

properties

IUPAC Name

3-(4-nitrophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2/c16-14-11-3-1-2-4-12(11)20-15(17-14)13(18-19-20)9-5-7-10(8-6-9)21(22)23/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNBDGGRGBSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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